2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole
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Overview
Description
2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole is a chemical compound belonging to the class of benzotriazoles. Benzotriazoles are known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various applications, including plastics, coatings, and personal care products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole typically involves the reaction of 2H-1,2,3-benzotriazole with a suitable alkylating agent. One common method is the alkylation of 2H-1,2,3-benzotriazole with 1-bromohexane under basic conditions, such as using sodium hydride or potassium carbonate as the base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzotriazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole has a wide range of scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV radiation.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its potential use in photoprotection in dermatological applications.
Industry: Utilized in the production of UV-resistant plastics, coatings, and personal care products.
Mechanism of Action
The primary mechanism of action of 2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole involves the absorption of UV radiation. The compound absorbs UV light and converts it into less harmful thermal energy, thereby protecting the material or biological system from UV-induced damage. This process involves the excitation of electrons within the benzotriazole ring, followed by non-radiative relaxation .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its high UV absorption efficiency.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Commonly used in industrial applications for UV protection.
Uniqueness
2-[6-(2H-1,2,3-Benzotriazol-2-yl)hexyl]-2H-1,2,3-benzotriazole is unique due to its specific alkyl chain, which enhances its solubility and compatibility with various polymers and coatings. This makes it particularly effective in applications requiring high UV stability and durability .
Properties
IUPAC Name |
2-[6-(benzotriazol-2-yl)hexyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1(7-13-23-19-15-9-3-4-10-16(15)20-23)2-8-14-24-21-17-11-5-6-12-18(17)22-24/h3-6,9-12H,1-2,7-8,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGAYGYKSVTCNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CCCCCCN3N=C4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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